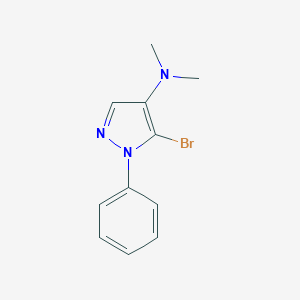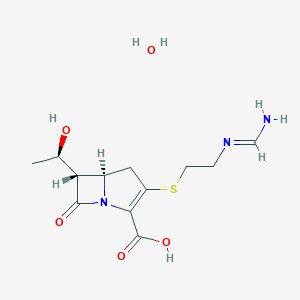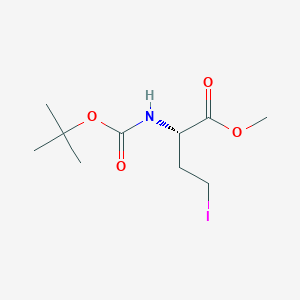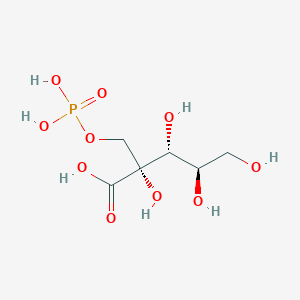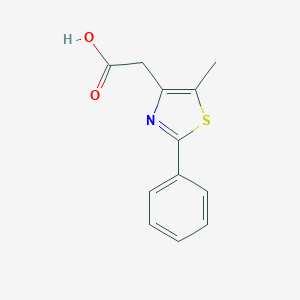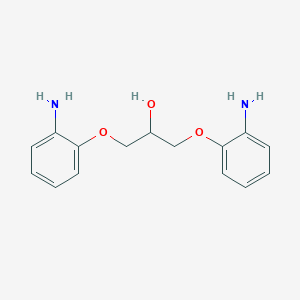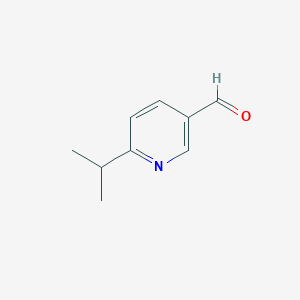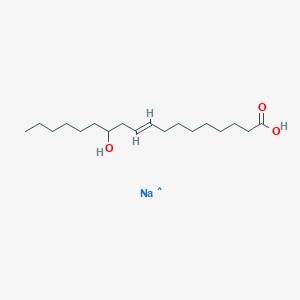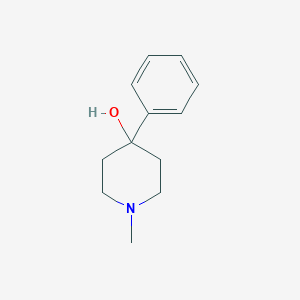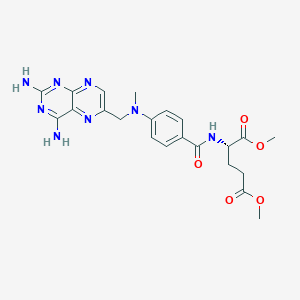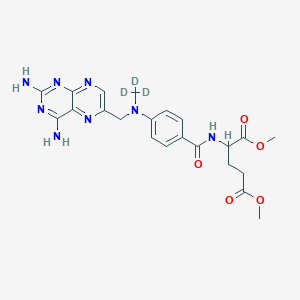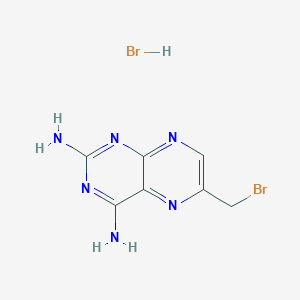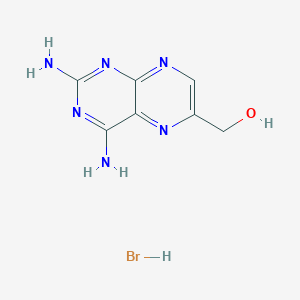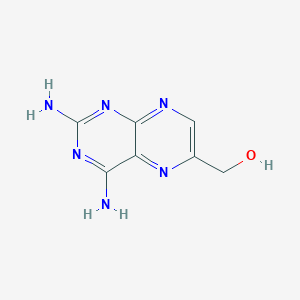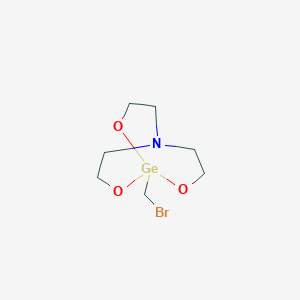
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- is a compound that has been gaining attention in scientific research due to its unique structure and potential applications.
Wissenschaftliche Forschungsanwendungen
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antitumor activity against various cancer cell lines. Additionally, it has been investigated for its potential use as a catalyst in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by disrupting cellular membranes and inhibiting DNA synthesis.
Biochemische Und Physiologische Effekte
Studies have shown that 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- can induce apoptosis (programmed cell death) in cancer cells, while having minimal toxicity to normal cells. It has also been shown to inhibit biofilm formation in bacteria, which is a major factor in antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- in lab experiments is its high purity and yield. Additionally, its unique structure and potential applications make it a valuable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)-. One area of interest is its potential use as a catalyst in organic synthesis reactions. Additionally, further studies on its mechanism of action and potential therapeutic applications could lead to the development of new antimicrobial and antitumor agents. Finally, investigating its effects on biofilm formation could lead to the development of new strategies for combating antibiotic resistance.
Synthesemethoden
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- involves the reaction of 1,3-dioxolane with triethylamine and germanium tetrachloride, followed by the addition of 1-bromo-2-methylpropane. This method has been reported to yield high purity and yield of the compound.
Eigenschaften
CAS-Nummer |
100446-86-4 |
|---|---|
Produktname |
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(bromomethyl)- |
Molekularformel |
C7H14BrGeNO3 |
Molekulargewicht |
312.72 g/mol |
IUPAC-Name |
1-(bromomethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14BrGeNO3/c8-7-9-11-4-1-10(2-5-12-9)3-6-13-9/h1-7H2 |
InChI-Schlüssel |
VCSGYKBNZFQMHA-UHFFFAOYSA-N |
SMILES |
C1CO[Ge]2(OCCN1CCO2)CBr |
Kanonische SMILES |
C1CO[Ge]2(OCCN1CCO2)CBr |
Andere CAS-Nummern |
100446-86-4 |
Synonyme |
2-(bis(2-hydroxyethyl)amino)ethanol, bromomethylgermanium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



